5-methyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one
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Overview
Description
5-methyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one is a heterocyclic compound that belongs to the diazepine family This compound is characterized by its unique structure, which includes a quinoline ring fused with a diazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-methyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or diazepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
5-methyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-methyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
- Diazepam
- 2,3-Dihydro-7-methyl-5-phenyl-1H-1,4-benzodiazepin-2-one
Uniqueness
Compared to similar compounds, 5-methyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one stands out due to its unique quinoline-diazepine fused structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C19H17N3O |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
5-methyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one |
InChI |
InChI=1S/C19H17N3O/c1-13-17-18(21-12-11-20-13)15-9-5-6-10-16(15)22(19(17)23)14-7-3-2-4-8-14/h2-10,21H,11-12H2,1H3 |
InChI Key |
IGKASILSVZSYDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCNC2=C1C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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